

microstructure analysis of as-cast Hastelloy C-276

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hastelloy C**

Cat. No.: **B076047**

[Get Quote](#)

An In-depth Technical Guide to the Microstructure Analysis of As-Cast **Hastelloy C-276**

Introduction

Hastelloy C-276 (UNS N10276) is a nickel-molybdenum-chromium wrought superalloy with additions of tungsten, renowned for its exceptional corrosion resistance in a wide array of aggressive environments.^[1] Its versatility makes it a critical material in industries such as chemical processing, pollution control, aerospace, and petrochemicals.^[2] The performance of **Hastelloy C-276** components is intrinsically linked to their microstructure. The as-cast condition, resulting from solidification, establishes the initial microstructural framework, which includes the grain structure, phase distribution, and elemental segregation. A thorough analysis of this initial state is crucial for predicting mechanical properties, corrosion resistance, and for designing effective subsequent heat treatments, such as solution annealing, to optimize performance.^[3] This guide provides a detailed overview of the typical as-cast microstructure of **Hastelloy C-276** and the standard experimental protocols for its comprehensive analysis.

Typical As-Cast Microstructure

The solidification process of **Hastelloy C-276** results in a complex and heterogeneous microstructure. This structure is primarily characterized by a dendritic austenite matrix, significant elemental segregation, and the formation of secondary phases in the last regions to solidify.

- Primary Austenite (γ) Phase: The main constituent of the as-cast microstructure is the nickel-based austenite (γ) phase, which has a face-centered cubic (FCC) crystal structure.[4] During cooling from the liquid state, this phase grows in a dendritic (tree-like) morphology. These dendrites form the core of the microstructure.
- Secondary Phases and Interdendritic Regions: As the austenite dendrites grow, alloying elements with a segregation coefficient less than one are rejected into the remaining liquid. This leads to a significant enrichment of elements like Molybdenum (Mo), Tungsten (W), and Carbon (C) in the interdendritic regions.[3][5] Upon final solidification, this enriched liquid transforms into a mixture of eutectic austenite and various secondary phases. These phases typically include:
 - Carbides: Various types of carbides, such as MC, M₂₃C₆, and M₆C, can form. Due to the high concentration of Mo and W in **Hastelloy C-276**, M₆C-type carbides are the most commonly reported.[3] These are often rich in molybdenum.[5]
 - Intermetallic Phases: Topologically close-packed (TCP) phases, such as the μ -phase and P-phase, are known to precipitate in the interdendritic regions.[6][7] The μ -phase, in particular, is an intermetallic compound rich in Mo and W.[6][7]

The continuous network of these secondary phases along the interdendritic boundaries can be detrimental to the alloy's corrosion resistance and mechanical properties, making it necessary to dissolve them through solution annealing.[3]

Quantitative Microstructural Data

Quantitative analysis is essential for characterizing the as-cast structure. The following tables summarize the nominal composition and key microstructural features.

Table 1: Nominal Chemical Composition of **Hastelloy C-276**

Element	Content (Weight %)
Nickel (Ni)	57 (Balance)[8]
Molybdenum (Mo)	15.0 - 17.0[8]
Chromium (Cr)	14.5 - 16.5[8]
Iron (Fe)	4.0 - 7.0[8]
Tungsten (W)	3.0 - 4.5[8]
Cobalt (Co)	2.5 max[8]
Manganese (Mn)	1.0 max[8]
Vanadium (V)	0.35 max[8]
Silicon (Si)	0.08 max[8]
Carbon (C)	0.01 max[8]
Phosphorus (P)	0.025 max[8]

| Sulfur (S) | 0.01 max[8] |

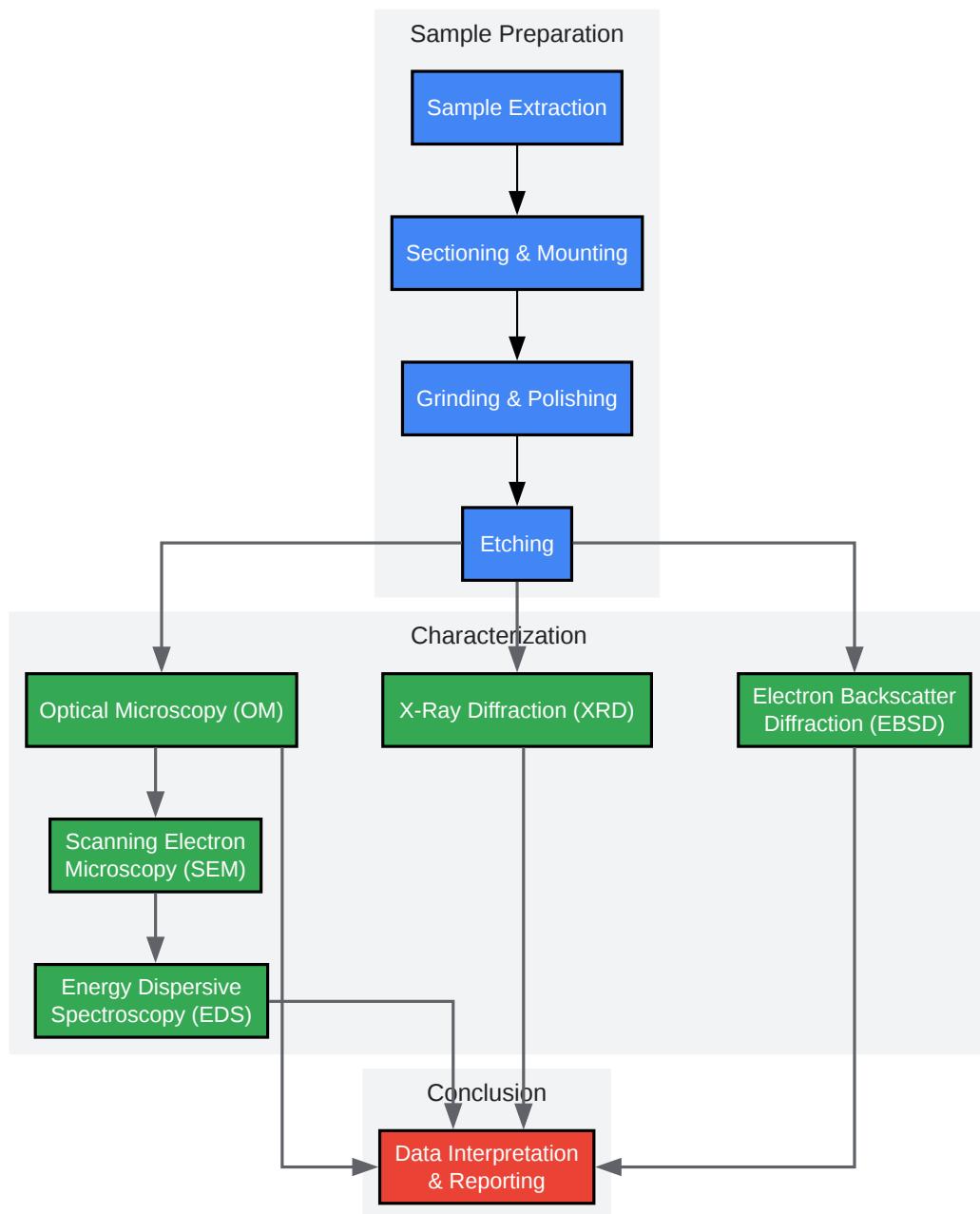
Table 2: Secondary Phases Identified in As-Cast **Hastelloy C-276**

Phase Type	Specific Phase	Typical Location	Key Alloying Elements
Carbide	M6C[3]	Interdendritic Boundaries[3]	Mo, W, C
Carbide	M23C6, MC[3]	Interdendritic Boundaries[3]	Cr, Mo, C
Intermetallic	μ -Phase[6][7]	Interdendritic Boundaries[3][6]	Mo, W

| Intermetallic | P-Phase[7] | Interdendritic Boundaries | Mo, W |

Table 3: Representative Elemental Composition in As-Cast Microstructural Regions (EDS Analysis) This table illustrates the typical elemental segregation between the dendritic cores and the interdendritic regions. Data is representative of solidification behavior.

Region	Ni (wt. %)	Cr (wt. %)	Mo (wt. %)	Fe (wt. %)	W (wt. %)
Dendrite Core (y)	~58	~16	~14	~6	~3


| Interdendritic Area | ~54 | ~15 | >18 | ~5 | >5 |

Note: Values are illustrative and can vary based on specific casting conditions. The trend of Mo and W enrichment in interdendritic areas is consistently observed.[3][4]

Experimental Protocols for Microstructural Analysis

A multi-faceted approach is required for a complete analysis of the as-cast microstructure.

Diagram 1: General Workflow for Microstructure Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Microstructure Analysis.

Sample Preparation

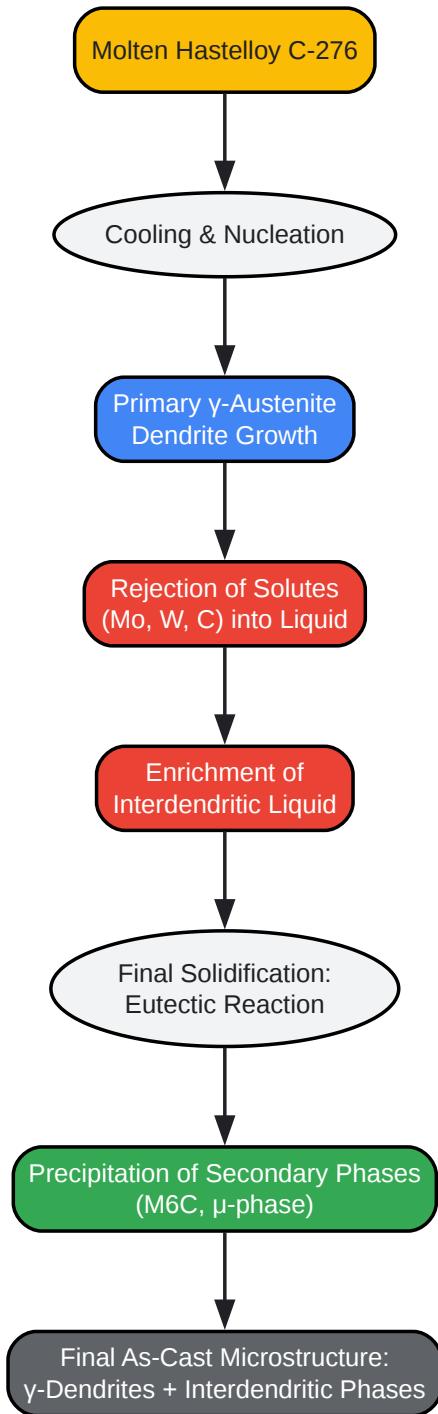
Proper sample preparation is critical for revealing the true microstructure without introducing artifacts.

- Sectioning: The bulk as-cast sample is sectioned using a low-speed diamond saw or an abrasive cutter with ample cooling to prevent microstructural changes.
- Mounting: The sectioned specimen is mounted in a polymer resin (e.g., phenolic or epoxy) to facilitate handling during subsequent steps.
- Grinding: The mounted sample is ground using successively finer silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to achieve a flat surface.
- Polishing: After grinding, the sample is polished using diamond suspensions on polishing cloths. A typical sequence is 6 μm , 3 μm , and 1 μm diamond paste to obtain a mirror-like, scratch-free surface. A final polishing step with a 0.05 μm colloidal silica or alumina suspension may be used for EBSD analysis.
- Etching: To reveal the microstructure (grain boundaries, phases), the polished surface is chemically etched. A common etchant for **Hastelloy C-276** is a solution of 30 mL perchloric acid (HClO_4) and 270 mL ethanol ($\text{CH}_3\text{CH}_2\text{OH}$).^[9] The sample is immersed or swabbed for a few seconds to minutes, then rinsed with water and alcohol before drying.

Microscopic Examination

- Optical Microscopy (OM): This is the primary tool for observing the general microstructure at low to medium magnifications. It is used to assess the overall dendritic structure, porosity, and the distribution of secondary phases.
- Scanning Electron Microscopy (SEM): SEM provides higher magnification and greater depth of field than OM. It is essential for detailed examination of the morphology and distribution of fine secondary phases in the interdendritic regions. Backscattered Electron (BSE) imaging in SEM is particularly useful, as the image contrast is sensitive to atomic number, helping to distinguish between the matrix and Mo/W-rich secondary phases.

- Transmission Electron Microscopy (TEM): For analysis at the nanoscale, TEM is employed. It allows for the detailed characterization of the crystal structure and morphology of the finest precipitates within the microstructure.[9]


Phase and Compositional Analysis

- Energy Dispersive X-ray Spectroscopy (EDS/EDX): Typically coupled with an SEM, EDS is used to determine the elemental composition of the various microstructural features.[4] By performing spot analyses or elemental mapping, EDS confirms the segregation of elements like Mo and W into the interdendritic phases.[6]
- X-ray Diffraction (XRD): XRD is a bulk analysis technique used to identify the crystalline phases present in the sample. By analyzing the diffraction pattern, it is possible to confirm the presence of the primary austenite (γ) phase and identify the crystal structures of the secondary carbide and intermetallic phases.[4]
- Electron Backscatter Diffraction (EBSD): This SEM-based technique is used to obtain crystallographic information from the sample surface. EBSD mapping provides data on grain size, grain orientation, texture, and the nature of grain boundaries, which are critical for understanding mechanical behavior.[9]

Logical Relationships in Microstructure Formation

The sequence of phase formation during the solidification of **Hastelloy C-276** follows a logical pathway governed by thermodynamics and kinetics.

Diagram 2: Solidification and Phase Formation Pathway

[Click to download full resolution via product page](#)

Caption: Solidification and Phase Formation Pathway.

Conclusion

The as-cast microstructure of **Hastelloy C-276** is a complex, dendritic structure characterized by an austenitic matrix and a network of Mo- and W-rich carbides and intermetallic phases in the interdendritic regions.^[3] This heterogeneity arises from significant elemental segregation during solidification. A comprehensive analysis, employing a suite of characterization techniques from optical microscopy to advanced electron microscopy and diffraction methods, is imperative for understanding the relationship between the as-cast structure and the alloy's ultimate performance. The data and protocols outlined in this guide provide a robust framework for researchers and engineers to effectively characterize this critical engineering alloy, paving the way for optimized processing and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Failure Analysis of a C-276 Alloy Pipe in a Controlled Decomposition Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [microstructure analysis of as-cast Hastelloy C-276]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076047#microstructure-analysis-of-as-cast-hastelloy-c-276>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com